6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride
Overview
Description
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .Scientific Research Applications
Anticonvulsant Activity
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride shows potential in anticonvulsant applications. Studies on analogues of this compound, like 6,7-dihydro-thiazolo[3,2-a][1,3]diazepines, benzo[d]thiazolo[5,2-a][12,6]diazepines, have demonstrated significant protection against seizures induced by PTZ and bicuculline. These compounds also act as GABA(A) receptor agonists (El-Subbagh et al., 2011).
Synthesis of Heterocycles
This compound is used as a building block in synthesizing various heterocycles. For instance, it has been utilized in the synthesis of fused thiazolo[3,2-a]pyrimidinones and benzothiazole derivatives, showing its versatility in creating complex organic structures (Janardhan et al., 2014), (Zaki et al., 2006).
Drug Discovery
It is also a valuable entity in drug discovery, particularly as a building block for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are explored as ligands for various biochemical targets, indicating the compound's potential in medicinal chemistry applications (Durcik et al., 2020).
Anti-tubercular Agents
Furthermore, derivatives of this compound, such as 1,4-diazepan-1-yl benzo[d]isoxazole, have been synthesized and evaluated as potential anti-tubercular agents. Some of these derivatives have shown moderate to good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Corrosion Inhibition
In addition to pharmaceutical applications, benzo[d]thiazole derivatives have been investigated for their corrosion inhibition properties. These studies are particularly relevant in the context of protecting materials like oil-well tubular steel in harsh chemical environments (Yadav et al., 2015).
Future Directions
The future directions for the study of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride could involve further exploration of its pharmacological properties, as well as the development of more efficient methods for its synthesis . Additionally, the compound’s potential as a key synthon in the synthetic pathways of other fused ring compounds could be explored .
Properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;/h2-3,8,14H,1,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUWQOIVSHFKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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